molecular formula C8H10O4 B181791 Methyl 4-cyclopropyl-2,4-dioxobutanoate CAS No. 167408-67-5

Methyl 4-cyclopropyl-2,4-dioxobutanoate

Cat. No.: B181791
CAS No.: 167408-67-5
M. Wt: 170.16 g/mol
InChI Key: MFRDTCKJOFHQDZ-UHFFFAOYSA-N
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Description

Methyl 4-cyclopropyl-2,4-dioxobutanoate is an organic compound with the molecular formula C8H10O4. It is a derivative of butanoic acid and features a cyclopropyl group attached to the fourth carbon atom. This compound is of interest in various fields of scientific research due to its unique chemical structure and reactivity.

Scientific Research Applications

Methyl 4-cyclopropyl-2,4-dioxobutanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action for “Methyl 4-cyclopropyl-2,4-dioxobutanoate” is not specified in the search results. It’s often used in research and development .

Safety and Hazards

“Methyl 4-cyclopropyl-2,4-dioxobutanoate” is classified as an irritant . The safety information includes hazard statements H317-H319, which indicate that it may cause an allergic skin reaction and serious eye irritation . Precautionary statements include P280-P305+P351+P338, which advise wearing protective gloves/eye protection, and rinsing cautiously with water for several minutes in case of eye contact .

Future Directions

“Methyl 4-cyclopropyl-2,4-dioxobutanoate” is used for research and development . Its future directions could involve further exploration of its properties and potential applications in various fields of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 4-cyclopropyl-2,4-dioxobutanoate is typically synthesized through the carbonylation of ketoesters. This reaction involves reacting the appropriate ketoester with an initiator such as dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIPC) in an organic solvent . The reaction conditions usually include refluxing the mixture and then allowing it to cool to room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale carbonylation processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-cyclopropyl-2,4-dioxobutanoate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like sodium methoxide (NaOMe) and other nucleophiles can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-cyclopropyl-2-oxobutanoate
  • Methyl 4-cyclopropyl-3-oxobutanoate
  • Ethyl 4-cyclopropyl-2,4-dioxobutanoate

Uniqueness

Methyl 4-cyclopropyl-2,4-dioxobutanoate is unique due to the presence of both a cyclopropyl group and two oxo groups in its structure. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

methyl 4-cyclopropyl-2,4-dioxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O4/c1-12-8(11)7(10)4-6(9)5-2-3-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFRDTCKJOFHQDZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(=O)CC(=O)C1CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00585367
Record name Methyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

170.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

167408-67-5
Record name Methyl 4-cyclopropyl-2,4-dioxobutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00585367
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name methyl 4-cyclopropyl-2,4-dioxobutanoate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of cyclopropyl methyl ketone (5 g, 59.4 mmol) in MeOH (75 mL) was added sodium methoxide (4.8 g, 54.0 mmol) at rt. After a 15 min stirring, dimethyl oxalate (7 g, 59.4 mmol) was added. The reaction mixture was stirred for 16 h at rt and concentrated. The residue was taken up in a saturated aqueous solution of ammonium chloride and extracted with EtOAc. The organic layers were dried (Na2SO4), filtered, and concentrated. The residue was purified by silica gel column chromatography (hexane/EtOAc, 95:5) to provide 5 g of the title compound. Rf=0.59 (hexane/EtOAc, 4:1); 1H NMR (300 MHz, CDCl3) δ ppm 1.00-1.30 (m, 4H), 1.80-1.95 (m, 1H), 3.85 (s, 3H), 6.48 (s, 1H), 14.2-15.0 (br. s, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
sodium methoxide
Quantity
4.8 g
Type
reactant
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Quantity
7 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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